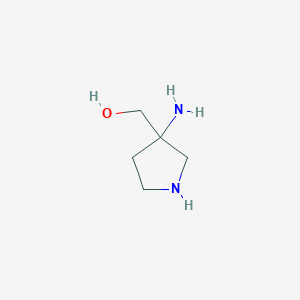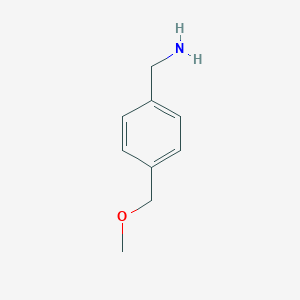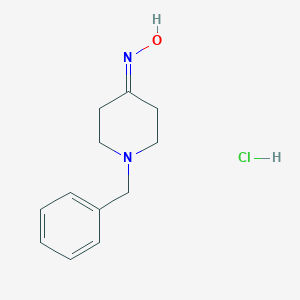
(3-Aminopyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Aminopyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C5H12N2O . .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which “(3-Aminopyrrolidin-3-yl)methanol” is a part of, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring, a key component of “(3-Aminopyrrolidin-3-yl)methanol”, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“(3-Aminopyrrolidin-3-yl)methanol” has a molecular formula of C5H12N2O and a molecular weight of 116.163 . .Aplicaciones Científicas De Investigación
Methanol in Fuel Synthesis and Energy Production
Methanol is a key feedstock in the production of other chemicals and fuels. It can be synthesized from CO-rich gas and used as a peaking fuel in power stations, due to its clean-burning properties and low emissions. Methanol's role as a primary transportation fuel or fuel additive highlights its potential in sustainable energy applications (Cybulski, 1994).
Hydrogen Production from Methanol
The conversion of methanol to high purity hydrogen is significant for developing a hydrogen-methanol economy. Various production pathways, such as steam reforming and partial oxidation, have been explored, with copper-based catalysts showing high activity and selectivity. This research underlines methanol's importance in sustainable fuel production (García et al., 2021).
Methanol as a Chemical Marker for Material Degradation
Methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. Its presence indicates the degree of cellulose insulation degradation, showcasing methanol's utility in monitoring and maintaining electrical equipment (Jalbert et al., 2019).
Methanol in Chemical Synthesis and Catalysis
Research into methanol's direct oxidation to produce other chemicals highlights its role in industrial chemistry. The search for efficient catalysts and green media for methanol conversion processes is ongoing, with implications for environmental sustainability and industrial efficiency (Han et al., 2016).
Methanol in Analytical and Preservation Techniques
Methanol is used in various analytical and preservation methods, such as Methacarn fixation, which stabilizes proteins and DNA for microscopy and histological studies. This application demonstrates methanol's role in biomedical research and diagnostics (Puchtler et al., 1970).
Direcciones Futuras
While specific future directions for “(3-Aminopyrrolidin-3-yl)methanol” are not available, the field of pyrrolidine derivatives is active and evolving . Researchers are investigating new synthetic strategies, exploring the influence of steric factors on biological activity, and studying the structure-activity relationship of these compounds .
Propiedades
IUPAC Name |
(3-aminopyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-5(4-8)1-2-7-3-5/h7-8H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVSUDIUJLTYEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-3-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)

![2-[4-Amino(methyl)anilino]-1-ethanol](/img/structure/B177221.png)







